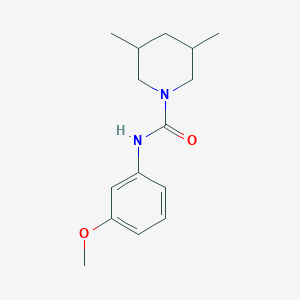
N-(3-methoxyphenyl)-3,5-dimethylpiperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxyphenyl)-3,5-dimethylpiperidine-1-carboxamide, also known as Methoxetamine (MXE), is a dissociative drug that has gained attention in recent years due to its potential use in scientific research. MXE is a derivative of ketamine, a well-known anesthetic drug, and has been shown to have similar effects on the central nervous system.
Mécanisme D'action
MXE works by blocking the N-methyl-D-aspartate (NMDA) receptor in the brain, which is responsible for the transmission of pain signals and the regulation of mood and cognition. By blocking this receptor, MXE produces dissociative effects, including altered perception of time and space, and a feeling of detachment from the environment.
Biochemical and Physiological Effects
MXE has been shown to have similar effects to ketamine on the central nervous system, including analgesia, dissociation, and hallucinations. MXE has also been shown to produce an increase in heart rate and blood pressure, as well as respiratory depression at higher doses. Additionally, MXE has been shown to have potential therapeutic effects for depression and anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MXE in lab experiments is its similarity to ketamine, which has been extensively studied and has a well-established safety profile. Additionally, MXE has been shown to have potential therapeutic effects for depression and anxiety disorders, which could be further investigated in future studies. However, one limitation of using MXE in lab experiments is its potential for abuse, which could lead to safety concerns for researchers and participants.
Orientations Futures
There are several future directions for research on MXE, including investigating its potential therapeutic effects for depression and anxiety disorders, studying its effects on learning and memory, and exploring its potential as a tool for studying the NMDA receptor in the brain. Additionally, further research is needed to establish the safety profile of MXE and to determine its potential for abuse.
Méthodes De Synthèse
MXE can be synthesized using various methods, including the reaction of 3-methoxyphenylacetonitrile with 3,5-dimethylpiperidine in the presence of a reducing agent such as lithium aluminum hydride. Another method involves the reaction of 3-methoxyphenylacetonitrile with 3,5-dimethylpiperidine in the presence of a reducing agent such as sodium borohydride. Both methods require careful handling of the chemicals involved and should only be attempted by experienced chemists.
Applications De Recherche Scientifique
MXE has been used in scientific research to study its effects on the central nervous system. It has been shown to have similar effects to ketamine, including dissociation, analgesia, and hallucinations. MXE has also been shown to have potential therapeutic effects for depression and anxiety disorders. Additionally, MXE has been used in animal studies to investigate its effects on learning and memory.
Propriétés
IUPAC Name |
N-(3-methoxyphenyl)-3,5-dimethylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-11-7-12(2)10-17(9-11)15(18)16-13-5-4-6-14(8-13)19-3/h4-6,8,11-12H,7,9-10H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQWHYUGAZFIKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)NC2=CC(=CC=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-3,5-dimethylpiperidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-hydroxyphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7460892.png)











